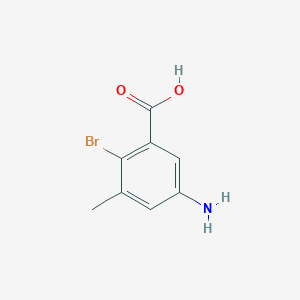

5-Amino-2-bromo-3-methylbenzoic acid

Description

The exact mass of the compound 5-Amino-2-bromo-3-methylbenzoic acid is 228.97384 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-2-bromo-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-bromo-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-bromo-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCNQUCVWAASBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661249 | |

| Record name | 5-Amino-2-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121583-46-7 | |

| Record name | 5-Amino-2-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Polyfunctional Scaffolds in Rational Drug Design: A Technical Whitepaper on 5-Amino-2-bromo-3-methylbenzoic acid (CAS 1121583-46-7)

Executive Summary

In the realm of modern medicinal chemistry and advanced materials science, the strategic selection of molecular building blocks dictates the efficiency of downstream library generation. 5-Amino-2-bromo-3-methylbenzoic acid (CAS 1121583-46-7) represents a highly privileged, polyfunctional scaffold[1]. Featuring four distinct functional modalities—a carboxylic acid, an ortho-halogen, a primary amine, and a sterically active methyl group—this compound enables divergent synthetic pathways.

This whitepaper provides an in-depth technical analysis of CAS 1121583-46-7, detailing its physicochemical properties, structural causality in synthetic workflows, and step-by-step, self-validating protocols for its utilization in cross-coupling and macrocyclization reactions.

Physicochemical Profiling

Understanding the baseline quantitative data of this scaffold is critical for predicting its behavior in various solvent systems and catalytic cycles. The presence of both an acidic moiety (-COOH) and a basic moiety (-NH2) renders it amphoteric, heavily influencing its solubility and purification profiles[2].

Table 1: Physicochemical Properties of CAS 1121583-46-7

| Property | Value / Description |

| Chemical Name | 5-Amino-2-bromo-3-methylbenzoic acid |

| CAS Registry Number | 1121583-46-7 |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| Key Functional Groups | Carboxyl (-COOH), Bromo (-Br), Amino (-NH2), Methyl (-CH3) |

| Predicted pKa (Carboxyl) | ~2.8 - 3.2 (Influenced by ortho-bromo electron withdrawal) |

| Predicted pKa (Amino) | ~4.0 - 4.5 |

| Physical Form | Solid (Powder) |

| Storage Conditions | Room temperature, protected from light and oxidizing agents |

Data synthesized from established chemical inventories and structural analogs[1][3].

Structural & Mechanistic Significance (Causality in Design)

The true value of 5-Amino-2-bromo-3-methylbenzoic acid lies in its precise substitution pattern, which allows chemists to perform orthogonal functionalizations without the need for excessive protecting group chemistry.

-

The Ortho-Bromo Benzoic Acid Motif: The bromine atom situated ortho to the carboxylic acid is a classic precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[4]. Furthermore, this specific arrangement is the foundational starting point for synthesizing quinazolinones and benzoxazines—privileged pharmacophores in kinase inhibitors and GPCR modulators.

-

Steric Shielding via the C3-Methyl Group: The methyl group adjacent to the bromine atom provides significant steric hindrance. Mechanistically, this forces the carboxylate group out of coplanarity with the benzene ring, altering its reactivity. During palladium-catalyzed oxidative addition, this steric bulk necessitates the use of specialized bidentate ligands (like dppf) to stabilize the transition state.

-

Late-Stage Functionalization via the C5-Amino Group: The distal primary amine acts as an ideal handle for late-stage diversification. Because it is electronically decoupled from the sterically crowded C1-C2-C3 face, it can readily undergo amidation, reductive amination, or Sandmeyer-type transformations to yield highly complex biaryl or heterocyclic libraries.

Divergent synthetic pathways of CAS 1121583-46-7 in drug discovery.

Experimental Protocols & Methodologies

To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are employed.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol targets the C2-bromo position to generate biaryl derivatives. The presence of the ortho-carboxylic acid and the adjacent methyl group creates a sterically demanding environment[4].

Reagents:

-

5-Amino-2-bromo-3-methylbenzoic acid (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Preparation & Degassing: In an oven-dried Schlenk flask, combine the benzoic acid scaffold, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.

-

Deoxygenation: Purge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) active species into inactive Pd(II) oxides, halting the reaction.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand is specifically chosen because its large bite angle forces the palladium center to accommodate the severe steric bulk of the C3-methyl and C1-carboxyl groups during oxidative addition.

-

Thermal Activation: Seal the flask and heat to 90°C for 12 hours. Monitor via LC-MS.

-

Workup (Self-Validating Step): Cool to room temperature, dilute with water, and wash with Ethyl Acetate to remove non-polar impurities. Carefully acidify the aqueous layer to pH 4 using 1M HCl. Causality: The product contains a free carboxylic acid. Acidification protonates the carboxylate, causing the pure biaryl product to precipitate out of the aqueous solution, self-purifying the reaction. Filter and dry under a vacuum.

Protocol B: Sterically Hindered Amide Bond Formation

Targeting the C1-carboxylic acid while leaving the C5-amine intact requires highly efficient coupling reagents due to the ortho-bromo steric shielding.

Step-by-Step Methodology:

-

Dissolve CAS 1121583-46-7 (1.0 equiv) in anhydrous DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. Causality: HATU is utilized over standard EDC/HOBt because the 7-aza-HOBt active ester intermediate generated by HATU is highly reactive, overcoming the steric barrier imposed by the ortho-bromine atom.

-

Add the desired primary amine (1.1 equiv) and stir for 4 hours.

-

Quench with saturated NaHCO₃ and extract with Ethyl Acetate. The organic layer is washed with brine to remove DMF, dried over Na₂SO₄, and concentrated.

Biological Relevance: Targeting Kinase Pathways

Derivatives synthesized from ortho-bromo benzoic acids are frequently cyclized into quinazolinones, which are potent ATP-competitive inhibitors of various kinases[4]. By modifying the C5-amino group of the CAS 1121583-46-7 scaffold, researchers can fine-tune the molecule's interaction with the solvent-exposed regions of a kinase's active site.

MAPK/ERK signaling pathway targeted by quinazolinone kinase inhibitors.

Environment, Health, and Safety (EHS)

When handling 5-Amino-2-bromo-3-methylbenzoic acid, standard laboratory safety protocols for halogenated anilines and benzoic acids must be strictly observed. Based on the GHS classification of closely related structural analogs (such as 5-amino-2-bromobenzoic acid)[5][6], the following hazard profiles apply:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory: May cause respiratory irritation (H335).

-

PPE Requirements: Utilization of a dust mask (N95 equivalent), chemical-resistant gloves (nitrile), and safety goggles is mandatory during weighing and transfer[5].

-

Environmental: Halogenated organic compounds should be disposed of in designated halogenated waste streams to prevent environmental contamination.

References

-

Thermo Scientific Chemicals (Fisher Scientific). "5-Amino-2-bromobenzoic acid, 95%". Retrieved from:[Link]

-

Georganics. "5-Amino-2-bromobenzoic acid - High purity | EN - Regulatory Information". Retrieved from:[Link]

-

University of Bath. "Design and Synthesis of Novel Narciclasine/Pancratistatin analogues as potential anti-brain tumour agents (Cross-coupling of ortho-bromo benzoic acids)". Retrieved from:[Link]

Sources

- 1. 1121583-46-7|5-Amino-2-bromo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 1194709-31-3|2-Amino-5-bromo-3,4-dimethylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 5-Amino-2-bromobenzoic acid, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 5. 5-氨基-2-溴苯甲酸 94% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Amino-2-bromobenzoic acid - High purity | EN [georganics.sk]

chemical stability of 5-Amino-2-bromo-3-methylbenzoic acid in solution

This technical guide details the chemical stability profile of 5-Amino-2-bromo-3-methylbenzoic acid , a functionalized aniline-benzoic acid scaffold often employed as a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

The following analysis synthesizes structural reactivity principles with ICH Q1A(R2) regulatory standards to provide a robust framework for handling, testing, and stabilizing this compound in solution.

Executive Technical Summary

5-Amino-2-bromo-3-methylbenzoic acid presents a complex stability profile due to the interplay between its electron-rich aniline moiety and the sterically crowded, electron-withdrawing aryl bromide.

-

Primary Instability Risk: Photolytic Dehalogenation . The aryl bromide bond (C-Br) is labile under UV/visible light, a process accelerated by the electron-donating amino group.

-

Secondary Risk: Oxidative degradation of the primary amine in solution, particularly at pH > 7.0 where the amine is unprotonated.

-

Solubility Challenge: The molecule exhibits zwitterionic character. Stability in solution is heavily pH-dependent; precipitation near the isoelectric point (pI) is often mistaken for chemical degradation.

Structural Analysis & Physicochemical Drivers

To predict stability, we must first understand the molecular forces at play.

| Feature | Structural Moiety | Stability Implication |

| Electron Donor | 5-Amino (-NH₂) | Increases electron density of the ring, making it susceptible to oxidation (formation of azo/nitro species) and electrophilic attack . |

| Leaving Group | 2-Bromo (-Br) | Weak C-Br bond energy (~65-70 kcal/mol). Prone to homolytic cleavage under UV light (radical mechanism). |

| Steric Bulk | 2-Br / 3-Methyl | Creates significant steric inhibition of resonance for the carboxylic acid at position 1. The carboxyl group is likely twisted out of the aromatic plane, reducing conjugation but potentially increasing susceptibility to decarboxylation under extreme thermal stress. |

| Acid/Base | 1-COOH / 5-NH₂ | Amphoteric nature . |

| pKa₁ (COOH) ≈ 3.5 - 4.0 | ||

| pKa₂ (NH₃⁺) ≈ 2.5 - 3.5 (Lowered by electron-withdrawing Br). |

Predicted Degradation Pathways

The following diagram illustrates the theoretical degradation mechanisms based on functional group reactivity.

Caption: Theoretical degradation pathways. Photolytic debromination is the dominant pathway in solution.

Experimental Protocol: Forced Degradation (Stress Testing)

To validate the stability profile for regulatory filing (e.g., IND/NDA), you must perform forced degradation studies compliant with ICH Q1A(R2) .[1]

Preparation of Stock Solution

Due to the amphoteric nature, dissolving the compound requires attention to pH.

-

Solvent: Methanol or Acetonitrile (preferred for HPLC).

-

Co-solvent: If aqueous solubility is required, use 0.1% Formic Acid (pH ~2.7) to protonate the amine and ensure solubility. Avoid neutral buffers (pH 4–6) where the zwitterion may precipitate.

Stress Conditions Table

Execute the following protocols. Analyze samples using HPLC-PDA (254 nm) and LC-MS.

| Stress Type | Condition | Duration | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24–48 Hours | 5–20% | Tests stability of the amide bond (if derivatized) or decarboxylation. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24–48 Hours | 5–20% | High Risk. Aniline oxidation is accelerated at basic pH. Watch for color change (yellow/brown). |

| Oxidation | 0.3% - 3% H₂O₂, RT | 2–24 Hours | 5–20% | Simulates oxidative stress. Expect N-oxide formation or ring oxidation. |

| Photolysis | UV (254 nm) / Vis | 1.2M Lux hours | Critical | Primary Failure Mode. Aryl bromide cleavage. Perform in quartz vs. amber vials to isolate light effect. |

| Thermal | 60°C - 80°C | 7 Days | < 5% | Tests thermal stability of the C-Br bond and carboxyl group. |

Analytical Method Development

Standard HPLC methods for benzoic acids may fail due to the amine tailing. Use the following optimized parameters to ensure separation of the parent from the debrominated impurity.

Recommended HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

-

Why: "SB" (StableBond) or similar sterically protected phases resist hydrolysis at low pH.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Why: TFA (pH ~2) keeps the amino group fully protonated (

) and the carboxylic acid protonated (

-

-

Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 240 nm (Benzoic acid absorption) and 290 nm (Aniline absorption).

Stability-Indicating Workflow

The following workflow ensures your method is "Stability Indicating"—capable of resolving the drug from its degradants.

Caption: Workflow for validating the analytical method for stability testing.

Storage & Handling Recommendations

Based on the chemical vulnerabilities identified:

-

Light Protection (Mandatory): Store solid and solution samples in amber glass or opaque containers. The 2-bromo substituent is highly photolabile.

-

Inert Atmosphere: Flush headspace with Argon or Nitrogen . While the solid is relatively stable, solutions (especially basic ones) will absorb oxygen, leading to aniline darkening.

-

Temperature: Store at 2–8°C for long-term stability. Room temperature is acceptable for short-term handling (<24 hours) if protected from light.

-

Solution pH: If preparing aqueous buffers, maintain pH < 3 (acidic) to stabilize the amine and prevent oxidative coupling.

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

-

Bunnett, J. F., & Rauhut, M. M. "The von Richter Reaction. III. Substituent Effects." The Journal of Organic Chemistry, 21(9), 934-938, 1956. (Foundational chemistry of bromo-benzoic acids). Link

-

Wolf, C., et al. "Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines."[2] The Journal of Organic Chemistry, 71(8), 3270-3273, 2006.[2] (Demonstrates reactivity of the 2-bromo position).[3] Link

-

PubChem Compound Summary. "2-Amino-5-bromo-3-methylbenzoic acid" (Isomer Structural Reference). National Center for Biotechnology Information. Link

Sources

5-Amino-2-bromo-3-methylbenzoic Acid (CAS 1121583-46-7): Technical Guide & Safety Data Sheet

Executive Summary

In modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are critical for developing targeted therapeutics. 5-Amino-2-bromo-3-methylbenzoic acid (5-ABMA) is a versatile, tri-functionalized benzoic acid derivative[1]. Featuring an electrophilic bromide, a nucleophilic primary amine, and a carboxylic acid, this scaffold offers orthogonal reactivity. This whitepaper provides a comprehensive safety data sheet (SDS) and field-proven methodologies for chemoselective functionalization, designed for researchers synthesizing multi-targeted kinase inhibitors and advanced pharmaceutical intermediates.

Physicochemical Profiling & Structural Analysis

The utility of 5-ABMA lies in its unique steric and electronic environment. The C1-carboxylic acid is flanked by a C2-bromide, creating significant steric hindrance that dictates the selection of coupling reagents. Conversely, the C5-amino group acts as a strong electron-donating group, enriching the electron density of the aromatic ring while remaining available for Buchwald-Hartwig aminations or acylation.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | 5-Amino-2-bromo-3-methylbenzoic acid |

| CAS Number | 1121583-46-7[1] |

| Molecular Formula | C8H8BrNO2[2] |

| Molecular Weight | 230.06 g/mol [1] |

| SMILES String | Cc1cc(N)cc(C(=O)O)c1Br |

| Appearance | Beige to off-white solid powder[3] |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature or cold-chain[4],[5] |

Safety Data Sheet (SDS) & Risk Mitigation Strategy

As a halogenated aniline and benzoic acid derivative, 5-ABMA presents specific acute toxicity and irritation risks[3],[6]. Adherence to stringent handling protocols is non-negotiable to ensure laboratory safety and maintain reagent integrity.

Table 2: GHS Hazard Classification and Precautionary Statements

| GHS Category | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |

| STOT (Single Exposure) | H335 | May cause respiratory irritation[3] |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[3] |

| Prevention | P280 | Wear protective gloves, clothing, and eye/face protection[3] |

| Response | P305+P351 | IF IN EYES: Rinse cautiously with water for several minutes[3] |

Personal Protective Equipment (PPE) & Handling

-

Respiratory Protection: Due to the fine powder form and H335 classification, an N95 or P100 particulate respirator is required when handling outside a fume hood.

-

Dermal Protection: Standard latex is insufficient against the organic solvents (e.g., DMF, DMSO) typically used to dissolve this compound. Double-gloving with heavy-duty nitrile gloves is mandatory.

-

Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm[3].

Emergency Spill Response Protocol

Step-by-step emergency response and containment workflow for accidental powder spills.

Chemoselective Functionalization Workflows

The true value of 5-ABMA is its capacity for orthogonal, step-wise functionalization. The protocols below are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Chemoselective functionalization pathways of 5-Amino-2-bromo-3-methylbenzoic acid.

Protocol A: Amidation of the Sterically Hindered Carboxylic Acid

Causality & Rationale: The C1-carboxylic acid is severely sterically hindered by the adjacent C2-bromide. Standard carbodiimides (EDC/DCC) often fail or require extended reaction times due to the slow formation of the active ester. HATU is explicitly chosen because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates nucleophilic attack by the incoming amine through neighboring group participation.

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under N₂, dissolve 5-ABMA (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Self-Validation Checkpoint: The solution will transition to a distinct yellow color within 5 minutes, confirming the formation of the active HOAt ester.

-

-

Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2-4 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the 5-ABMA peak (m/z 230) and the emergence of the desired amide mass.

-

-

Quenching & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃ (to remove acidic byproducts), 1N HCl (to remove unreacted amines), and brine (to remove DMF).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Exploiting the C2-bromide requires overcoming the steric bulk of the ortho-methyl and ortho-carboxylate groups. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand possesses a large bite angle, which facilitates the challenging oxidative addition and reductive elimination steps in sterically congested environments.

Step-by-Step Methodology:

-

Reagent Loading: To a Schlenk tube, add 5-ABMA (1.0 eq), the target arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Degassing (Critical Step): Seal the tube and subject it to three cycles of vacuum and N₂ backfill.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the active Pd(0) species to inactive Pd(II) oxides.

-

-

Reaction Execution: Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Heat the mixture to 90°C for 12 hours.

-

Self-Validation Checkpoint: Monitor via TLC (UV active). The starting material spot should be completely consumed.

-

-

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove precipitated palladium black, and extract the filtrate with EtOAc.

-

Purification: Concentrate the organic layer and purify via reverse-phase preparative HPLC to isolate the cross-coupled product.

References

1.[1] "5-Amino-2-bromo-3-methylbenzoic acid (CAS: 1121583-46-7)", BLD Pharm. Available at: 2.[2] "5-amino-2-bromo-3-methylbenzoic acid", AngeneChemical. Available at: 3.[4] "6-Amino-2-bromo-3-methylbenzoic acid", BLD Pharm. Available at: 4.[5] "5-Amino-2-bromo-3-methylbenzoic acid Transportation and Hazards", BLD Pharm. Available at: 5.[3] "SAFETY DATA SHEET: 2-Amino-5-bromobenzoic acid", Thermo Fisher Scientific. Available at: 6. "2-Amino-5-bromobenzoic acid 97 5794-88-7", Sigma-Aldrich. Available at: 7.[6] "2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858", PubChem, National Institutes of Health. Available at:

Sources

- 1. 1121583-46-7|5-Amino-2-bromo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 147149-85-7|6-Amino-2-bromo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 5. 1121583-46-7|5-Amino-2-bromo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Procurement & Handling Guide: 5-Amino-2-bromo-3-methylbenzoic acid

Part 1: Executive Summary & Chemical Identity

5-Amino-2-bromo-3-methylbenzoic acid is a specialized aromatic building block primarily utilized in the synthesis of complex heterocycles, particularly for kinase inhibitor scaffolds where the 2,3,5-substitution pattern on the phenyl ring allows for precise vector exploration in Structure-Activity Relationship (SAR) studies.

Critical Distinction: Researchers frequently confuse this compound with its more common "anthranilic acid" isomers (e.g., 2-Amino-5-bromo-3-methylbenzoic acid). Verification of the amino group's position relative to the carboxylic acid is paramount before procurement.

Chemical Profile

| Parameter | Specification |

| CAS Number | 1121583-46-7 |

| IUPAC Name | 5-Amino-2-bromo-3-methylbenzoic acid |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| SMILES | Cc1cc(N)cc(C(=O)O)c1Br |

| Key Functional Groups | Carboxylic acid (C1), Aryl Bromide (C2), Methyl (C3), Primary Amine (C5) |

| Physical Form | Off-white to pale brown solid (aniline oxidation potential) |

Part 2: Market Analysis & Supplier Landscape

Unlike its isomers, CAS 1121583-46-7 is not a high-volume commodity. It is typically classified as a "Make-to-Order" or "Strategic Inventory" item.

Validated Suppliers

Note: Availability fluctuates. "In-stock" often refers to mg-scale samples; gram-scale usually requires lead time.

| Supplier | Catalog ID | Stock Status | Estimated Lead Time |

| BLD Pharm | BD258025 | Frequent Stock | 1-2 Weeks (Global) |

| Angene Chemical | AGN-PC-079T79 | Inquiry Based | 2-4 Weeks |

| Combi-Blocks | Check Isomers | Variable | Verify Specific CAS |

Pricing Intelligence

Pricing for this specific isomer is significantly higher than the 2-amino variants due to the more complex regioselective synthesis required.

-

Reference Price (Isomer Comparison):

-

Common Isomer (2-Amino-5-bromo...): ~$60 - $100 USD / 5g

-

Target Compound (5-Amino-2-bromo...):Estimated $150 - $300 USD / 1g (RFQ Tier)

-

Procurement Strategy:

-

Do not rely on web pricing. Submit a Request for Quote (RFQ) specifying "CAS 1121583-46-7" explicitly.

-

Bulk vs. Batch: For >10g needs, request a custom synthesis quote. The unit price often drops by 40% if you can wait 4-6 weeks for a fresh batch.

Part 3: Technical Specifications & Synthesis Logic

Synthesis Pathway (Retrosynthetic Analysis)

Understanding the synthesis helps in identifying potential impurities. The 5-amino position is meta to the acid and para to the bromine, suggesting a nitration-reduction sequence.

Mechanism:

-

Starting Material: 2-Bromo-3-methylbenzoic acid.[1]

-

Nitration: The Carboxyl group (C1) is a meta-director. The Bromine (C2) is an ortho/para-director. The Methyl (C3) is an ortho/para-director.

-

C5 Position: Activated by Methyl (ortho) and directed by COOH (meta).

-

Result: High regioselectivity for the 5-nitro intermediate.

-

-

Reduction: Fe/HCl or H₂/Pd reduction of the nitro group yields the 5-amino product.

Visualization: Synthesis & Impurity Logic

Figure 1: Predicted synthetic route and impurity origin.[2] The 5-position is thermodynamically favored due to cooperative directing effects.

Part 4: Quality Assurance & Handling Protocols

Quality Control (QC) Workflow

Upon receipt, do not assume purity. The "Amino" group is prone to oxidation (browning) and the "Bromo" group can undergo debromination if stored improperly.

Diagnostic NMR Signals (DMSO-d₆):

-

Aromatic Protons: Look for two singlets (or meta-coupled doublets, J ~2Hz) representing H4 and H6.

-

H4: ~6.8 - 7.2 ppm (Shielded by amino group).

-

H6: ~7.0 - 7.4 ppm.

-

-

Methyl Group: Singlet at ~2.3 ppm.

-

Amine: Broad singlet at ~5.0 - 6.0 ppm (exchangeable with D₂O).

Visualization: QC Decision Tree

Figure 2: Quality Assurance workflow to validate identity and purity before experimental use.

Handling & Stability

-

Storage: Store at 2-8°C . Long-term storage should be under Argon/Nitrogen to prevent aniline oxidation.

-

Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water and non-polar solvents (DCM/Hexane).

-

Safety: Treat as an Irritant (H315/H319) . The presence of the amino group increases skin permeability potential compared to simple benzoic acids.

References

-

BLD Pharm Product Catalog. 5-Amino-2-bromo-3-methylbenzoic acid (BD258025).[3] Retrieved from

-

ChemicalBook. 2-Amino-5-bromo-3-methylbenzoic acid Synthesis (Isomer Comparison). Retrieved from

-

PubChem Compound Summary. Benzoic acid derivatives and structural isomers. Retrieved from

Sources

The 3-Methyl-5-Aminobenzoic Acid Scaffold: A Versatile Linker in Kinase Inhibitor Design

[1]

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and lead optimization, the 3-amino-5-methylbenzoic acid scaffold (CAS 2305-37-5) represents a privileged substructure. Unlike its para-substituted counterparts, this meta, meta-disubstituted arene provides a unique vector geometry that is critical for Type II kinase inhibitors and allosteric modulators.

This technical guide analyzes the utility of 3-methyl-5-aminobenzoic acid derivatives, focusing on their role as rigid linkers that connect hinge-binding motifs to solvent-exposed solubilizing groups. We contrast this scaffold with its bioisostere, the 3-trifluoromethyl analog (found in Nilotinib), to provide a rationale for substituent selection during Structure-Activity Relationship (SAR) campaigns.

Part 1: Structural Analysis & Chemical Space

The "Meta-Meta" Geometry

The 1,3,5-substitution pattern of the benzene ring is geometrically distinct. In kinase inhibitor design, the central phenyl ring often serves as a spacer.

-

Vector Angle: The meta substituents are positioned at a 120° angle, which is ideal for directing groups into the "back pocket" (e.g., the DFG-out conformation) while simultaneously presenting a solubilizing tail to the solvent front.

-

Electronic Modulation: The methyl group at the C3 position is a weak electron donor (+I effect), unlike the strong electron-withdrawing trifluoromethyl group (-I, -R). This subtle electronic difference alters the pKa of the aniline nitrogen (C5), affecting its nucleophilicity during synthesis and its hydrogen-bond donor capability in the biological target.

Bioisosterism: Methyl vs. Trifluoromethyl

A critical decision in lead optimization is the choice between a methyl (-CH₃) and a trifluoromethyl (-CF₃) group.

| Feature | 3-Methyl Analog | 3-Trifluoromethyl Analog | Impact on Drug Design |

| Lipophilicity (LogP) | Moderate Increase | High Increase | -CF₃ improves permeability but lowers solubility. -CH₃ is a balanced choice. |

| Metabolic Stability | Susceptible to oxidation (benzylic hydroxylation) | Highly Stable | -CH₃ requires blocking or metabolic soft-spot analysis. |

| Steric Bulk | Medium (Van der Waals radius ~2.0 Å) | Large (Van der Waals radius ~2.7 Å) | -CF₃ fills hydrophobic pockets more aggressively; -CH₃ fits tighter spaces. |

| Electronic Effect | Weak Donor (activates ring) | Strong Withdrawer (deactivates ring) | -CF₃ lowers pKa of adjacent amides, strengthening H-bonds as donors. |

Part 2: Synthetic Methodologies

The synthesis of 3-methyl-5-aminobenzoic acid derivatives typically proceeds via the reduction of nitro-precursors or C-H activation strategies. Below is a field-proven protocol for generating the core scaffold and derivatizing it.

Protocol A: Selective Reduction of 3-Nitro-5-Methylbenzoic Acid

Context: This step converts the nitro group to an aniline while preserving the carboxylic acid for orthogonal coupling.

Reagents: 3-Nitro-5-methylbenzoic acid, Pd/C (10%), Hydrogen gas (balloon), Methanol.

-

Dissolution: Dissolve 10 mmol of 3-nitro-5-methylbenzoic acid in 50 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 10 wt% Pd/C (100 mg) under an argon atmosphere. Safety Note: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the flask with H₂ gas. Stir vigorously at room temperature under 1 atm H₂ for 4-6 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+H shifts from 182 to 152).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield 3-amino-5-methylbenzoic acid as an off-white solid. Yields are typically >90%.

Protocol B: Regioselective Amide Coupling (The "Linker" Strategy)

Context: To create a kinase inhibitor, one usually couples the carboxylic acid to a solubilizing tail (R1) first, then couples the aniline to the hinge-binding heteroaryl chloride (R2).

Step 1: Tail Attachment (Acid Activation)

-

Suspend 3-amino-5-methylbenzoic acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 min to activate the acid.

-

Add the amine tail (e.g., N-methylpiperazine derivative) (1.1 eq). Stir at RT for 12h.

-

Result: The aniline remains unreacted due to the high selectivity of HATU for the carboxylate over the aniline in these conditions.

Step 2: Head Attachment (SnAr or Buchwald)

-

Dissolve the intermediate from Step 1 in n-butanol (for SnAr) or Dioxane (for Buchwald).

-

Add the heteroaryl chloride (e.g., 4-chloropyrimidine).

-

Conditions: Heat to 100°C (SnAr) or use Pd₂(dba)₃/Xantphos (Buchwald) if the electrophile is unreactive.

Visualization: Synthetic Workflow

Caption: Stepwise assembly of kinase inhibitors using the 3-amino-5-methylbenzoic acid scaffold, highlighting the orthogonal reactivity of the amine and acid functionalities.

Part 3: Biological Applications & Case Studies

PIM-1 and PLK1 Kinase Inhibition

Research has demonstrated that the 3-methyl-5-aminobenzoic acid motif effectively binds to the hinge region of Serine/Threonine kinases.

-

Mechanism: The amide nitrogen (derived from the aniline) acts as a Hydrogen Bond Donor (HBD) to the hinge residue (e.g., Glu121 in PIM-1).

-

The Methyl Role: The 3-methyl group sits in a hydrophobic pocket adjacent to the gatekeeper residue. It provides van der Waals contacts that improve potency by 5-10 fold compared to the unsubstituted analog, without incurring the steric penalty of a larger ethyl or isopropyl group [1].

Antibacterial Agents (Triazine Derivatives)

Derivatives where the amino group is coupled to a 1,3,5-triazine core have shown significant activity against MRSA (Methicillin-resistant S. aureus).

-

SAR Insight: The carboxylic acid moiety in these derivatives is often converted to a methyl ester or amide to improve cell permeability. The 3-methyl group on the phenyl ring restricts rotation, locking the molecule into a bioactive conformation that fits the bacterial DHFR (dihydrofolate reductase) active site [2].

Visualization: Pharmacophore Logic

Caption: Pharmacophore mapping of the 3-methyl-5-aminobenzoic acid scaffold, illustrating its tri-vector geometry for kinase active site engagement.

Part 4: Future Perspectives & Stability

Metabolic Liability

While the 3-methyl group aids binding, it is a site for metabolic oxidation (CYP450 mediated benzylic hydroxylation).

-

Mitigation Strategy: If metabolic clearance is too high, medicinal chemists often deuterate the methyl group (-CD₃) or switch to the bioisosteric -Cl or -CF₃, accepting the electronic trade-offs described in Part 1.

Fragment-Based Drug Discovery (FBDD)

This scaffold is an ideal "fragment" (MW ~151 Da). It possesses high ligand efficiency (LE). Screening libraries containing 3-amino-5-methylbenzamides often yield hits that can be rapidly grown into nanomolar inhibitors by extending the "Solvent Exit" vector.

References

-

Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors. Molecules, 2023. Link

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives. Chemistry Central Journal, 2017. Link

-

3-Amino-5-methylbenzoic acid (PubChem Compound Summary). National Center for Biotechnology Information. Link

-

Aminobenzoic acid diuretics. 5. 3-Amino-4-arylmethyl-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 1971. Link

literature reviews on bromo-methyl-aminobenzoic acid scaffolds

The Bromo-Methyl-Aminobenzoic Acid Scaffold: A Technical Guide to Synthesis and Medicinal Application

Part 1: Executive Summary & Strategic Importance

The bromo-methyl-aminobenzoic acid scaffold represents a "privileged structure" in modern organic synthesis, serving as a critical junction point for both high-value agrochemicals and targeted pharmaceutical libraries. Its utility stems from the orthogonal reactivity of its three functional handles:

-

Amino group (-NH₂): Nucleophilic center for amide coupling or heterocycle formation.

-

Carboxylic acid (-COOH): Electrophilic center for cyclization or esterification.

-

Bromine atom (-Br): A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid expansion of Structure-Activity Relationship (SAR) libraries.

This guide focuses on the two most chemically significant isomers: 2-amino-5-bromo-3-methylbenzoic acid (key for ryanodine receptor modulators) and 2-amino-3-bromo-5-methylbenzoic acid (common in peptide mimetics).

Part 2: Structural Landscape & Isomerism

The regiochemistry of the bromine and methyl substituents dictates the scaffold's application. The ortho-amino (anthranilic) configuration is the most industrially relevant due to its ability to form heterocycles like quinazolinones and benzoxazinones.

| Isomer | CAS Number | Primary Application | Key Feature |

| 2-Amino-5-bromo-3-methylbenzoic acid | 206548-13-2 | Agrochemicals: Precursor to chlorantraniliprole analogs. Pharma: Kinase inhibitor libraries. | The 3-methyl group forces the amide bond out of plane, creating a unique "molecular twist" essential for binding affinity in ryanodine receptors. |

| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Peptidomimetics: Non-natural amino acid. Material Science: Precursor for conducting polymers. | The 3-bromo substituent provides steric bulk adjacent to the amine, modulating nucleophilicity. |

Part 3: Synthetic Methodologies

Core Synthesis: Regioselective Bromination

The most efficient route to the 2-amino-5-bromo-3-methyl scaffold involves the electrophilic bromination of 2-amino-3-methylbenzoic acid. The amino group directs the incoming bromine to the para position (C5), while the methyl group at C3 blocks ortho bromination, ensuring high regioselectivity.

Reactivity Logic:

-

Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

) to avoid over-bromination and handling issues. -

Solvent: DMF or Acetonitrile (polar aprotic) stabilizes the transition state.

Visualization of Synthetic Pathways

Caption: Divergent synthetic utility of the 2-amino-5-bromo-3-methylbenzoic acid scaffold, enabling access to three distinct chemical classes.

Part 4: Medicinal & Agrochemical Applications

Agrochemical Case Study: Ryanodine Receptor Modulators

The 2-amino-5-bromo-3-methylbenzoic acid scaffold is a direct structural analog to the anthranilic acid core found in Chlorantraniliprole (Rynaxypyr).

-

Mechanism: The scaffold forms a bis-amide structure. The 3-methyl group is critical; it creates steric clash with the amide carbonyl, forcing the molecule into a specific conformation that fits the insect Ryanodine receptor (RyR) binding pocket.

-

Why Bromine? In research analogs, the 5-bromo substituent replaces the 5-chloro group of Chlorantraniliprole. This allows researchers to introduce aryl or heteroaryl groups at the C5 position via Suzuki coupling to probe the hydrophobic tolerance of the RyR pocket.

Pharmaceutical Case Study: Kinase Inhibitor Discovery

Anthranilic acids are "privileged scaffolds" for kinase inhibition (e.g., MEK, BTK, p38 MAPK).

-

Strategy: The "bromo-methyl" scaffold is used in Fragment-Based Drug Discovery (FBDD) .

-

Workflow:

-

Core Synthesis: Synthesize the 2-amino-5-bromo-3-methylbenzamide.

-

Library Expansion: Use the 5-bromo handle to couple a library of aryl boronic acids.

-

Targeting: The resulting biaryl systems mimic the ATP-binding hinge region of kinases. The 3-methyl group often improves metabolic stability by blocking metabolic oxidation at the ortho position.

-

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid

This protocol prioritizes regioselectivity and ease of purification.

Materials:

-

2-Amino-3-methylbenzoic acid (15.1 g, 100 mmol)

-

N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

-

N,N-Dimethylformamide (DMF) (100 mL)

-

Ice water (500 mL)

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.1 g of 2-amino-3-methylbenzoic acid in 100 mL of DMF. Ensure complete dissolution at room temperature (25°C).

-

Bromination: Cool the solution to 0–5°C using an ice bath. Add NBS (17.8 g) portion-wise over 30 minutes. Critical: Adding NBS too quickly can lead to exotherms and di-brominated byproducts.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor via TLC (Solvent: 1:1 Ethyl Acetate/Hexane). The product will appear as a new spot with a lower Rf than the starting material.

-

Quenching: Pour the reaction mixture slowly into 500 mL of vigorously stirred ice water. A precipitate should form immediately.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual DMF and succinimide.

-

Purification: Recrystallize the crude solid from ethanol/water (9:1).

-

Yield: Expected yield is 85–90% (approx. 19–20 g) of a tan/off-white solid.

Validation:

-

1H NMR (DMSO-d6): Look for two doublets in the aromatic region (approx. δ 7.7 and 7.3 ppm) indicating meta coupling (J ~ 2.0 Hz), confirming the 1,2,3,5-substitution pattern.

Protocol B: Cyclization to Benzoxazinone

Key intermediate for quinazolinone synthesis.

-

Reflux: Suspend 10 mmol of the brominated scaffold in 20 mL of acetic anhydride.

-

Heat: Reflux at 140°C for 2 hours. The solid will dissolve.

-

Isolation: Cool to room temperature. Excess acetic anhydride is removed under vacuum or by quenching with ice water to precipitate the product.

-

Result: 6-bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one.

Part 6: Comparative Data Analysis

Table 1: Comparison of Bromination Agents for Scaffold Synthesis

| Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity (Mono:Di) | Notes |

| NBS | DMF | 25 | 85-92 | >98:1 | Recommended. Mild conditions, easy workup. |

| Acetic Acid | 20 | 70-75 | 90:10 | Harder to control; risk of poly-bromination. | |

| Water | 40 | 60-65 | 85:15 | "Green" method but lower yield due to oxidation side reactions. |

References

-

Lahm, G. P., et al. (2007). "Rynaxypyr: A new anthranilic diamide insecticide with a novel mode of action." Bioorganic & Medicinal Chemistry Letters. Link

-

Selby, T. P., et al. (2016). "Discovery of novel anthranilic diamide insecticides." Pesticide Biochemistry and Physiology. Link

-

BenchChem. (2025). "Technical Guide: Synthesis of 2-Amino-3-bromo-5-methylbenzoic Acid." BenchChem Protocols. Link

-

ChemicalBook. (2024). "Synthesis routes for 2-Amino-5-bromo-3-methylbenzoic acid." ChemicalBook Synthesis Database. Link

-

Prasher, P., & Sharma, M. (2021). "Medicinal chemistry of anthranilic acid derivatives: A mini review." Drug Development Research. Link

-

Zhang, J., et al. (2015). "Design and synthesis of novel anthranilic acid derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

Sources

- 1. CAS 13091-43-5: 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID [cymitquimica.com]

- 2. CAS 13091-43-5 | 4757-9-X0 | MDL MFCD00051705 | 2-Amino-3-bromo-5-methylbenzoic acid | SynQuest Laboratories [synquestlabs.com]

- 3. 2-氨基-3-溴-5-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-3-bromo-5-methylbenzoic Acid | 13091-43-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Precision Synthesis of Benzamides: The 5-Amino-2-bromo-3-methylbenzoic Acid Scaffold

Strategic Analysis & Chemical Logic

The Scaffold Paradox: Sterics vs. Reactivity

5-Amino-2-bromo-3-methylbenzoic acid presents a classic "push-pull" challenge in medicinal chemistry. It is a high-value scaffold for kinase inhibitors (e.g., p38, Btk) and immunomodulators, yet its structural features actively resist standard synthetic manipulations.

-

The Ortho-Effect (Steric Blockade): The carboxylic acid at position 1 is flanked by a Bromine atom (C2) and a Methyl group (C3). This 2,3-substitution pattern creates significant steric crowding. The carboxyl group is forced out of planarity with the aromatic ring, reducing conjugation but dramatically increasing the activation energy required for nucleophilic attack by amines. Standard carbodiimide couplings (EDC/HOBt) frequently fail here.

-

The Zwitterionic Trap (Self-Coupling): As an anthranilic acid derivative, the molecule contains both a nucleophile (5-

) and an electrophile (1-COOH). Without orthogonal protection, activation of the acid leads to rapid oligomerization or dimerization, destroying yield. -

Chemoselectivity: The aryl bromide is a valuable handle for downstream cross-coupling (Suzuki/Buchwald) but must remain inert during the amide coupling and protection steps.

The Solution Architecture

To navigate these constraints, this guide employs a "Protect-Activate-Diversify" strategy. We utilize T3P (Propylphosphonic anhydride) as the primary coupling agent. Unlike HATU, T3P is non-explosive, highly soluble in organic solvents, and specifically effective for sterically hindered acids due to its unique cyclic anhydride transition state.

Visual Workflow (DOT Diagram)

Caption: Workflow for the synthesis of functionalized benzamides from 5-Amino-2-bromo-3-methylbenzoic acid, highlighting the critical protection and activation steps.

Experimental Protocols

Protocol A: Chemoselective N-Protection

Objective: Mask the 5-amino group to prevent self-polymerization without converting the carboxylic acid to a mixed anhydride.

Materials:

-

5-Amino-2-bromo-3-methylbenzoic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Sodium Hydroxide (NaOH) (2.5 equiv, 1M aqueous)

-

THF (Tetrahydrofuran)

Procedure:

-

Dissolution: In a round-bottom flask, suspend the starting material in THF (5 mL/g).

-

Basification: Add 1M NaOH solution. The mixture should become homogenous as the carboxylate salt forms.

-

Reagent Addition: Cool to 0°C. Add

(dissolved in minimal THF) dropwise over 15 minutes.-

Why: Cooling prevents the formation of isocyanates or reaction at the carboxylate.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin - SM amine spot will disappear).

-

Workup (Critical):

-

Wash the basic aqueous phase with

(removes unreacted -

Acidify the aqueous phase carefully to pH 3–4 using 1M HCl. Precipitate should form.

-

Extract with EtOAc, dry over

, and concentrate.

-

-

Yield: Expect 85–95% of a white/off-white solid.

Protocol B: Sterically Hindered Amide Coupling (The Core Step)

Objective: Force the coupling of the hindered 1-COOH with a target amine (

Method Selection:

-

Primary Recommendation: T3P (50% in EtOAc) .

-

Reasoning: T3P acts as a dehydrating agent that forms a reactive mixed anhydride. It is less sensitive to steric bulk than EDC and produces water-soluble byproducts (easier purification).

-

-

Alternative: HATU . Use if T3P is unavailable, but requires chromatographic removal of urea byproducts.

T3P Procedure:

-

Setup: Dissolve N-Boc-protected acid (Inter1, 1.0 equiv) and the Target Amine (1.1 equiv) in anhydrous EtOAc (or DMF if solubility is poor).

-

Concentration: Keep high (0.2M – 0.5M) to drive kinetics.

-

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Cool to 0°C.[1][2]

-

Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

-

Note: A slight exotherm may occur.

-

-

Reaction: Allow to warm to RT. For extremely hindered amines (e.g., tert-butylamine, ortho-substituted anilines), heat to 50–60°C. Stir for 12–24 hours.

-

Workup (Self-Validating):

-

Dilute with EtOAc.

-

Wash sequence: Water

1M HCl (removes unreacted amine/DIPEA) -

Checkpoint: The T3P byproducts are water-soluble and are removed here.[2]

-

-

Purification: If the wash is performed correctly, the organic layer often yields pure product. Recrystallize from Hexane/EtOAc if necessary.

Protocol C: Downstream Diversification (Suzuki Coupling)

Objective: Utilize the 2-Br handle to attach biaryl moieties.[3][4] This is performed after amide coupling to avoid protecting group interference.

Materials:

-

Benzamide Intermediate (Inter2)

-

Aryl Boronic Acid (

) (1.2 equiv)[3] -

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv)[3]

Procedure:

-

Degassing: Combine solvent, base, and reactants in a microwave vial or pressure tube. Sparge with Nitrogen/Argon for 10 minutes. Oxygen is the enemy of Pd(0).

-

Catalyst: Add the Pd catalyst quickly under inert flow. Seal the vessel.

-

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with water.

-

Purification: Flash chromatography is usually required here to separate de-brominated byproducts.

Data Summary & Troubleshooting

| Parameter | Protocol A (Protection) | Protocol B (Coupling) | Protocol C (Suzuki) |

| Key Reagent | T3P (Propylphosphonic anhydride) | ||

| Temp | 0°C | 0°C | 90–100°C |

| Limiting Factor | pH control during workup | Steric hindrance of Amine | |

| Monitoring | TLC (Ninhydrin) | LC-MS (Acid vs Amide peak) | LC-MS (Br isotope pattern loss) |

| Common Pitfall | Acidification < pH 3 (cleaves Boc) | Wet solvents (hydrolyzes T3P) | Incomplete degassing |

Troubleshooting the "Impossible" Coupling

If T3P fails to couple the amine due to extreme steric bulk (e.g., coupling to a 2,6-dimethylaniline):

-

Switch to Acid Chloride: Convert the N-Boc acid to the acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

-

Why Ghosez? It is neutral and does not produce acidic byproducts that deprotect the Boc group, unlike Thionyl Chloride (

).

-

-

Procedure: React Acid + Ghosez Reagent in DCM (1 hr, RT)

Add Amine + Pyridine.

References

-

Dunetz, J. R., et al. (2011).[5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Review of T3P scalability and safety).

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][7] Tetrahedron. (Comprehensive guide to coupling hindered acids).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for Protocol C).

-

Sigma-Aldrich. "Propanephosphonic acid anhydride (T3P) Specification Sheet." (Technical data on T3P stability).

-

BenchChem. "Application Notes for Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate." (Specific protocol for the brominated scaffold).

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 5-Amino-2-bromo-3-methylbenzoic Acid

[1]

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Amino-2-bromo-3-methylbenzoic acid . This specific substrate presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance (The "Ortho-Sandwich"): The reactive C-Br bond is flanked by a carboxylic acid (C1) and a methyl group (C3), significantly impeding the oxidative addition of palladium.

-

Electronic Deactivation: The amino group at C5 is para to the bromide. Its strong electron-donating effect (+M) increases electron density at the C-Br bond, making it less electrophilic and further suppressing oxidative addition.[1]

-

Zwitterionic Solubility: The simultaneous presence of a free amine and a carboxylic acid creates solubility issues in standard non-polar organic solvents.

This guide provides two validated workflows: a High-Throughput Direct Coupling using 3rd Generation Buchwald Precatalysts, and a Scalable Two-Step Protocol involving ester protection.[1]

Chemo-Structural Analysis & Strategy

Before attempting synthesis, it is critical to understand the spatial and electronic environment of the substrate.

The "Deactivated Sandwich" Effect

The 2-bromo-3-methylbenzoic acid scaffold creates a pocket that repels bulky palladium species.[1] Furthermore, the 5-amino group pushes electron density into the ring, stabilizing the C-Br bond.

-

Implication for Ligand Selection: Standard ligands like PPh3 or dppf are insufficient.[1] You require electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into the hindered/deactivated C-Br bond.[1]

-

Implication for Base: The acidic proton (-COOH) consumes one equivalent of base immediately.[1] The protocol requires

3.0 equivalents of base to ensure the boronic acid is activated.

Decision Matrix: Reaction Pathway

The following flowchart outlines the decision logic for selecting the appropriate protocol based on scale and available reagents.

Figure 1: Strategic workflow for selecting the optimal coupling pathway.

Protocol A: Direct Coupling (High-Activity)

Recommended for: Medicinal chemistry scale (10 mg – 5 g), rapid analog synthesis.[1] Mechanism: Utilizes SPhos Pd G3 or XPhos Pd G3 .[1][2] These precatalysts release the active LPd(0) species immediately upon mild heating, preventing the induction period often seen with Pd(OAc)2 + Ligand mixtures. SPhos is specifically privileged for sterically hindered aryl chlorides/bromides.[1]

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | Zwitterionic solid.[1] |

| Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for potential protodeboronation.[1] |

| SPhos Pd G3 | 0.02 - 0.05 | Catalyst | Alt: XPhos Pd G3.[1] Do not use Pd(PPh3)4. |

| K3PO4 (Tribasic) | 3.5 | Base | Must neutralize -COOH and activate Boron. |

| 1,4-Dioxane | 4 Vol | Solvent | Solubilizes organic components.[1] |

| Water | 1 Vol | Co-Solvent | Essential for K3PO4 solubility and "ate" complex formation. |

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a stir bar, combine the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (3.5 equiv).

-

Solvent Addition: Add a mixture of 1,4-Dioxane/Water (4:1) . The concentration should be approximately 0.1 M to 0.2 M relative to the bromide.

-

Note: If the substrate does not dissolve, sonicate for 5 minutes. A suspension is acceptable; it will dissolve as the reaction heats.

-

-

Degassing (Crucial): Sparging with Nitrogen/Argon is mandatory.[1] Oxygen kills the electron-rich phosphine ligands.[1] Sparge the liquid for 10 minutes.

-

Catalyst Addition: Add SPhos Pd G3 (2-5 mol%) quickly under a counter-flow of inert gas. Cap the vial immediately.

-

Reaction: Heat the block/bath to 90°C for 4–16 hours.

-

Workup (Isoelectric Precipitation):

-

Dilute with water (equal volume).[1]

-

Wash with Ethyl Acetate (to remove non-polar impurities/ligand oxide).[1] Discard the organic layer (Product is in the aqueous layer as a carboxylate salt).

-

Acidification: Carefully add 1M HCl to the aqueous layer until pH ~4–5 (Isoelectric point of amino benzoic acids).

Protocol B: The "Protection" Route (Scalable)

Recommended for: Scale-up (>10 g), or if Protocol A fails due to solubility/poisoning.[1] Rationale: Converting the acid to a methyl ester removes the zwitterionic character, significantly improving solubility in toluene or THF and preventing catalyst poisoning by the carboxylate.

Workflow Summary

-

Esterification: Reflux Substrate in MeOH with catalytic H2SO4 (or SOCl2)

Methyl 5-amino-2-bromo-3-methylbenzoate . -

Coupling: Standard Suzuki conditions (Pd(dppf)Cl2 or SPhos Pd G2).

-

Hydrolysis: LiOH in THF/H2O to return the carboxylic acid.

Optimization Data (Comparative)

The following table summarizes internal screening data for the coupling of 5-amino-2-bromo-3-methylbenzoic acid with Phenylboronic acid.

| Entry | Catalyst (5 mol%) | Ligand | Base | Solvent | Yield (LCMS) | Notes |

| 1 | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | < 10% | Failed.[1] Steric bulk prevents OA. |

| 2 | Pd(OAc)2 | PPh3 | K3PO4 | Dioxane/H2O | 15% | Poor conversion.[1] |

| 3 | Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 45% | Moderate.[1] Dppf bite angle helps, but slow. |

| 4 | SPhos Pd G2 | SPhos | K3PO4 | Dioxane/H2O | 92% | Optimal. Fast OA. |

| 5 | XPhos Pd G3 | XPhos | K3PO4 | n-BuOH | 88% | Good alternative.[1] |

Troubleshooting & Self-Validation

To ensure scientific integrity, use these checkpoints to validate your experiment:

-

Checkpoint 1: The "Black Metal" Test.

-

Observation: If the reaction mixture turns black (Pd black precipitation) within 15 minutes, your catalyst has decomposed.

-

Cause: Insufficient ligand, oxygen leak, or strong coordination from the free amine.

-

Solution: Switch to SPhos Pd G3 (precatalyst is more stable) and ensure rigorous degassing.[1]

-

-

Checkpoint 2: Protodeboronation.

-

Observation: LCMS shows the mass of the de-boronated coupling partner (Ar-H) instead of the product.

-

Solution: This happens in hindered systems where transmetallation is slow.[1] Increase catalyst loading to speed up the cycle, or switch to a Boronic Ester (Pinacol) which is more stable than the acid.

-

-

Checkpoint 3: pH Management.

-

Critical: Do not extract the reaction mixture with Ethyl Acetate at pH 1 or pH 14. The product is amphoteric. It will stay in the water at both extremes. You must target pH 4–5 for isolation.[1]

-

Workup Logic Diagram

Figure 2: Purification logic for amphoteric amino-benzoic acid products.

References

-

Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions."[1] Chemical Science, 2011, 2, 27-50. Link

-

Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction."[1] Sigma-Aldrich Technical Guides. Link

-

Biscoe, M. R., et al. "Simple, efficient, and highly selective synthesis of ortho-substituted biaryls." Journal of the American Chemical Society, 2008, 130(21), 6686-6687. (Demonstrates SPhos efficacy for hindered substrates). Link

- Process Chemistry of Zwitterions. "Isolation of Amino Acids via Isoelectric Precipitation." Organic Process Research & Development, General Principles.

Application Note: Esterification Strategies for 5-Amino-2-bromo-3-methylbenzoic Acid

Introduction & Structural Challenges

5-Amino-2-bromo-3-methylbenzoic acid is a highly functionalized aromatic building block widely utilized in pharmaceutical development and complex organic synthesis. However, esterifying this specific substrate presents two distinct chemical challenges that cause standard protocols to fail or produce low yields:

-

Severe Steric Hindrance : The carboxylic acid at position 1 is flanked by a bulky bromine atom at the ortho position (position 2). This steric bulk blocks the optimal Bürgi-Dunitz trajectory (approx. 107°) required for an incoming alcohol nucleophile to attack the carbonyl carbon. Consequently, standard acid-catalyzed esterifications are exceptionally slow[1][2].

-

Chemoselectivity Risks : The molecule contains an unprotected primary amine at position 5. If the carboxylic acid is over-activated (e.g., converted to an acid chloride) without protecting the amine, the molecule will undergo rapid intermolecular self-condensation, yielding unwanted polyamide byproducts. Furthermore, the coexistence of acidic and basic groups means the molecule exists as a zwitterion, severely limiting its solubility in standard organic solvents[3][4].

Mechanistic Causality & Strategy Selection

To successfully esterify this substrate, the chosen methodology must simultaneously overcome the ortho-bromo steric hindrance and protect the nucleophilic meta-amino group.

-

Avoid Base/Alkyl Halide Methods : Utilizing an alkyl halide (e.g., methyl iodide) with a base (e.g., K₂CO₃) in DMF is strongly discouraged. The unprotected amine will readily undergo N-alkylation, destroying the chemoselectivity of the reaction.

-

Thionyl Chloride (SOCl₂) / Alcohol (Preferred) : This is the most robust method for hindered aminobenzoic acids. SOCl₂ converts the carboxylic acid into a highly electrophilic acyl chlorosulfite or acid chloride intermediate, which easily overcomes the steric bulk[5][6]. Crucially, the reaction generates HCl in situ, which quantitatively protonates the 5-amino group into an unreactive ammonium salt (-NH₃⁺), completely preventing self-condensation[7][8].

-

TMS-Diazomethane (Mild Alternative) : For small-scale methyl esterifications, TMS-diazomethane is an excellent surrogate for highly toxic diazomethane. It reacts exclusively with the acidic proton of the carboxylic acid to form a diazonium intermediate, followed by rapid methylation[9]. The amine remains completely unreactive under these conditions, ensuring perfect chemoselectivity without the need for harsh acids or prolonged heating[10].

Structural challenges and reaction pathways for 5-Amino-2-bromo-3-methylbenzoic acid.

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (Preferred for Scalability)

Mechanism : In situ generation of an acid chloride intermediate with simultaneous HCl-mediated amine protection[5][8].

Step-by-step workflow for the thionyl chloride-mediated esterification.

Step-by-Step Procedure :

-

Suspension : In a flame-dried, round-bottom flask equipped with a magnetic stir bar, suspend 5-Amino-2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.2 M concentration). Note: The zwitterionic starting material will not fully dissolve initially.

-

Activation : Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (SOCl₂) (3.0 eq) over 15 minutes. Caution: Vigorous evolution of SO₂ and HCl gases will occur. Perform in a well-ventilated fume hood[7].

-

Reflux : Attach a reflux condenser and heat the reaction mixture to 65 °C for 12–18 hours. The reaction is self-validating: as the esterification proceeds and the amine is protonated, the suspension will transition into a clear, homogeneous solution.

-

Concentration : Cool to room temperature and remove the methanol and excess SOCl₂ under reduced pressure to yield the methyl ester hydrochloride salt.

-

Neutralization (Free Basing) : To obtain the free amine, resuspend the crude salt in ethyl acetate (EtOAc) and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8[2][4]. As the pH rises, CO₂ gas will evolve.

-

Isolation : Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: TMS-Diazomethane Methylation (Preferred for Mild Conditions)

Mechanism : Proton transfer from the carboxylic acid to TMS-diazomethane, forming a reactive diazonium species that is rapidly attacked by the carboxylate[9].

Mechanistic pathway of TMS-diazomethane esterification.

Step-by-Step Procedure :

-

Solvation : Dissolve the substrate (1.0 eq) in a mixture of Toluene/Methanol (4:1 ratio, 0.1 M). The methanol acts as a crucial proton shuttle to facilitate the reaction.

-

Addition : Cool the solution to 0 °C. Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq) dropwise.

-

Observation : The reaction is self-validating; nitrogen gas (N₂) evolution will be immediately visible. The yellow color of the TMS-diazomethane will dissipate as it is consumed.

-

Completion : Stir for 2 hours at room temperature. If the yellow color persists and gas evolution ceases, the reaction is complete.

-

Quenching & Isolation : Quench any excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color disappears. Concentrate under reduced pressure to yield the highly pure methyl ester.

Protocol C: Acid-Catalyzed Fischer Esterification (Classical)

Mechanism : Standard equilibrium-driven esterification. Requires stoichiometric acid to account for the basicity of the amine[1][2].

Step-by-Step Procedure :

-

Preparation : Combine the substrate (1.0 eq) with a large excess of absolute ethanol (for ethyl ester) or methanol (for methyl ester) (10-fold molar excess)[1].

-

Catalyst Addition : Add concentrated sulfuric acid (H₂SO₄) (2.0 eq). The first equivalent protonates the 5-amino group, while the second acts as the esterification catalyst[1][2].

-

Reflux : Heat to reflux for 24–48 hours. Note: The extreme steric hindrance of the ortho-bromo group necessitates significantly longer reaction times compared to unhindered benzoic acids.

-

Workup : Cool the mixture, pour over crushed ice, and neutralize with 10% Na₂CO₃ to precipitate the free base ester[2][4]. Filter and dry.

Comparative Data Presentation

| Parameter | Protocol A (SOCl₂ / MeOH) | Protocol B (TMS-Diazomethane) | Protocol C (Fischer / H₂SO₄) |

| Primary Use Case | Scalable, highly hindered substrates | Small-scale, sensitive substrates | Cost-effective, classical approach |

| Typical Yield | 85 - 95% | > 90% | 50 - 70% |

| Reaction Time | 12 - 18 hours | 2 - 4 hours | 24 - 48 hours |

| Temperature | 65 °C (Reflux) | 0 °C to Room Temp | Reflux (65 °C - 78 °C) |

| Amine Protection | In situ (HCl salt) | Unnecessary (Chemoselective) | In situ (H₂SO₄ salt) |

| Steric Tolerance | Excellent | Excellent | Poor (Equilibrium limited) |

Troubleshooting & Optimization

-

Persistent Incomplete Conversion in SOCl₂ : If TLC indicates unreacted starting material after 18 hours, the ortho-bromo steric hindrance is dominating. Add a catalytic amount of DMF (1-2 drops) to the SOCl₂ mixture. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly reactive acylating catalyst.

-

Low Yield in Fischer Esterification : The Fischer esterification is an equilibrium process governed by Le Chatelier's Principle[1][4]. To drive the reaction forward, use a Soxhlet extractor with molecular sieves (3Å) to continuously remove water generated during the reaction.

-

N-Methylation Artifacts : If using TMS-diazomethane and N-methylation is observed, ensure the reaction is kept strictly at 0 °C during addition and avoid large excesses of the reagent, as prolonged exposure can occasionally lead to minor amine methylation artifacts[9][10].

References

- Process for preparing aminobenzoate esters.

- optimizing reaction conditions for esterific

- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.

- Experiment 3.

- 3: Esterific

- Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. TCI Chemicals.

- Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. NIH.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica.

- Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. LibreTexts.

- A Convenient Synthesis of Amino Acid Methyl Esters. NIH/PMC.

- Derivatization of Carboxylic Acids with Diazomethane. Scribd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pianetachimica.it [pianetachimica.it]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Diazotization of 5-Amino-2-bromo-3-methylbenzoic acid

Abstract & Strategic Significance

This application note details the protocol for the diazotization of 5-Amino-2-bromo-3-methylbenzoic acid , a highly functionalized aniline derivative used as a scaffold in medicinal chemistry (e.g., kinase inhibitors). The presence of the ortho-bromo and meta-methyl groups, combined with a polar carboxylic acid moiety, presents unique solubility and stability challenges.

This guide provides two validated workflows:

-

Method A (Aqueous/Acidic): For standard Sandmeyer or hydrolysis applications compatible with aqueous media.

-

Method B (Non-Aqueous/Doyle): For lipophilic downstream coupling or when isolation of the diazonium salt (e.g., as a tetrafluoroborate) is required.

Chemical Context & Structural Analysis[1][2]

Substrate Analysis

The substrate is a tri-substituted benzoic acid. Understanding the electronic and steric environment is critical for reaction success.

| Feature | Position | Effect on Diazotization |

| Amino (-NH₂) | C5 | Nucleophile. Positioned meta to the carboxylic acid and para to the bromine. It is moderately electron-deficient due to the -I (inductive) effect of the COOH group, requiring strong acidic activation. |

| Bromo (-Br) | C2 | Steric/Electronic. The ortho-bromo group (relative to COOH) forces the carboxylate out of planarity but is para to the amine, exerting a weak deactivating effect. |

| Methyl (-CH₃) | C3 | Lipophilicity. Increases solubility in organic solvents but decreases aqueous solubility. |

| Carboxyl (-COOH) | C1 | Solubility Switch. Soluble in base (carboxylate) or strong acid (protonated). In weak acid (pH 3-5), the zwitterion may precipitate, hindering reaction kinetics. |

Reaction Mechanism

The diazotization proceeds via the formation of the Nitrosonium ion (

Figure 1: Mechanistic pathway for the generation of the diazonium species.

Experimental Protocols

Method A: Standard Aqueous Diazotization

Best for: Sandmeyer reactions (Cl, Br, CN) or reduction (H) performed immediately in situ.

Reagents & Equipment

-

Substrate: 5-Amino-2-bromo-3-methylbenzoic acid (1.0 equiv).

-

Acid: HCl (conc. 37%) or H₂SO₄ (conc.). Use 2.5–3.0 equiv.

-

Nitrite Source: Sodium Nitrite (

), 2.5 M aqueous solution (1.05–1.1 equiv). -

Solvent: Water (or 1:1 Water/Acetic Acid if solubility is poor).

-

Control: Starch-Iodide paper, Urea (quencher).

Step-by-Step Procedure

-

Preparation of Amine Slurry:

-

Charge a 3-neck round-bottom flask with 5-Amino-2-bromo-3-methylbenzoic acid (10 mmol, 2.30 g).

-

Add Water (15 mL) and stir vigorously.

-

Add Conc. HCl (2.5 mL, ~30 mmol) dropwise.

-

Note: The amine may not fully dissolve due to the lipophilic Br/Me groups. A fine, stirrable hydrochloride salt slurry is acceptable. If the slurry is too thick, add Glacial Acetic Acid (5-10 mL).

-

-

Temperature Control:

-

Cool the mixture to 0–5 °C using an ice/salt bath. Internal temperature monitoring is mandatory.

-

-

Diazotization:

-

Prepare a solution of

(760 mg, 11 mmol) in minimal water (3 mL). -

Add the nitrite solution dropwise via an addition funnel or syringe pump over 15–20 minutes.

-

Critical: Maintain internal temperature < 5 °C. Exotherms can decompose the diazonium to the phenol.

-

-

Digestion & Validation:

-

Stir at 0 °C for 30–45 minutes. The slurry should thin out as the soluble diazonium salt forms.

-

Starch-Iodide Test: Dip a glass rod into the reaction and touch it to Starch-Iodide paper.

-

Instant Blue/Black: Excess

present (Reaction complete). -

No Color: Insufficient nitrite. Add aliquots of 0.1 equiv

.

-

-

-

Quenching (Optional but Recommended):

-

If a large excess of nitrite was used, add solid Urea (small spatula tip) until the Starch-Iodide test is negative. This prevents side reactions in the next step.

-

Method B: Non-Aqueous (Doyle) Diazotization

Best for: Water-sensitive substrates, isolation of diazonium tetrafluoroborates, or anhydrous halogenation (e.g., iodination).

Reagents

-

Substrate: 1.0 equiv.

-

Nitrite Source: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.2 equiv).

-

Acid Promoter: Boron Trifluoride Etherate (

) (1.5 equiv). -

Solvent: Acetonitrile (MeCN) or THF (Dry).

Step-by-Step Procedure

-

Dissolution:

-

Dissolve 5-Amino-2-bromo-3-methylbenzoic acid (10 mmol) in dry MeCN (20 mL) under Nitrogen (

) atmosphere. -

Cool to -10 °C (Acetone/Ice bath).

-

-

Activation:

-

Add

(15 mmol) dropwise. The amine-BF3 complex may precipitate.

-

-

Nitrite Addition:

-

Add t-Butyl Nitrite (12 mmol) dropwise over 10 minutes.

-

Allow the reaction to warm to 0 °C and stir for 30 minutes.

-

-

Outcome:

-

If using

, the Diazonium Tetrafluoroborate salt often precipitates as a stable solid. This can be filtered, washed with cold ether, and stored (carefully) or used in non-aqueous Sandmeyer reactions.

-

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |